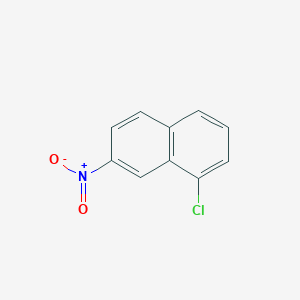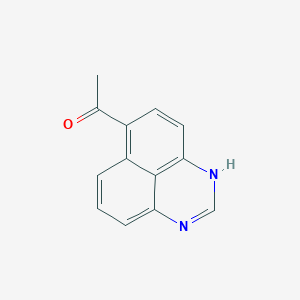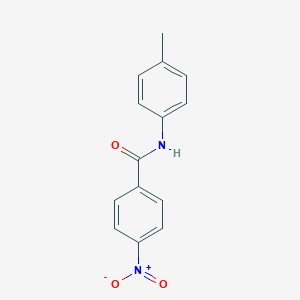![molecular formula C10H13BrO2 B188159 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene CAS No. 149966-28-9](/img/structure/B188159.png)
1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
Descripción general
Descripción
“1-[(2-Bromoethoxy)methyl]-4-methoxybenzene” is a chemical compound with the CAS Number: 149966-28-9 . It has a molecular weight of 245.12 and its IUPAC name is this compound . The compound is in liquid form .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrO2/c1-12-10-4-2-9 (3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . It has a boiling point of 304.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.3±3.0 kJ/mol . The flash point is 131.6±17.8 °C . The index of refraction is 1.533 . The molar refractivity is 56.6±0.3 cm³ . The polar surface area is 18 Ų . The polarizability is 22.4±0.5 10^-24 cm³ . The surface tension is 37.8±3.0 dyne/cm . The molar volume is 182.3±3.0 cm³ .
Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is used as a catalyst in organic synthesis. For instance, it aids in the ring-opening of 1,2-epoxyethanes to synthesize 2-hydroxyethyl thiocyanates, which are intermediates towards biologically active molecules (Niknam, 2004). Similarly, its role in the cleavage of epoxides into halohydrins, yielding vicinal iodo alcohols and bromo alcohols, is significant in organic synthesis (Niknam & Nasehi, 2002).
Electrochemical Reduction
The compound is involved in the electrochemical reduction of similar chemicals. In a study, 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, a related compound, was subjected to electrochemical reduction, offering insights into its potential environmental impact (Peverly et al., 2014).
Fragrance Synthesis
It's also utilized in fragrance synthesis. For example, Pd(OAc)2 in combination with P(t-Bu)3 catalyzes the coupling with β-methallyl alcohol to produce floral fragrances (Scrivanti et al., 2008).
Intermediate in Medicinal Chemistry
The compound is used in synthesizing intermediates for medicinal applications. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative, is an intermediate in the preparation of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Biomass Conversion
It's also relevant in biomass conversion studies. The catalytic conversion of anisole, a methoxybenzene compound, into gasoline-range molecules over a Pt/HBeta catalyst is an example of its application in biomass conversion (Zhu et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(2-bromoethoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFIODZEMIBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149966-28-9 | |
| Record name | 1-[(2-bromoethoxy)methyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















